molecular formula C21H14BrN3O5 B15016929 2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B15016929
M. Wt: 468.3 g/mol
InChI Key: FFVFNAWIQRBTNV-YDZHTSKRSA-N
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Description

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a brominated phenyl group, a phenylformamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-bromo-4-formylphenyl 4-nitrobenzoate with phenylformamide under acidic or basic conditions to form the imine linkage. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and imine linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of a brominated phenyl group, a phenylformamido group, and a nitrobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14BrN3O5

Molecular Weight

468.3 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-bromophenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H14BrN3O5/c22-18-12-14(13-23-24-20(26)15-4-2-1-3-5-15)6-11-19(18)30-21(27)16-7-9-17(10-8-16)25(28)29/h1-13H,(H,24,26)/b23-13+

InChI Key

FFVFNAWIQRBTNV-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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